molecular formula C13H19N4O6PS2 B15197014 Phosphoric acid, monomethyl mono(3-methyl-2-((5-methyl-3-(2-methyl-2-propenyl)-4-oxo-2-thiazolidinylidene)hydrazono)-4-oxo-5-thiazolidinyl) ester CAS No. 87958-63-2

Phosphoric acid, monomethyl mono(3-methyl-2-((5-methyl-3-(2-methyl-2-propenyl)-4-oxo-2-thiazolidinylidene)hydrazono)-4-oxo-5-thiazolidinyl) ester

Cat. No.: B15197014
CAS No.: 87958-63-2
M. Wt: 422.4 g/mol
InChI Key: ODWWLZZJQZIJGP-UHFFFAOYSA-N
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Description

Phosphoric acid, monomethyl mono(3-methyl-2-((5-methyl-3-(2-methyl-2-propenyl)-4-oxo-2-thiazolidinylidene)hydrazono)-4-oxo-5-thiazolidinyl) ester is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phosphoric acid, monomethyl mono(3-methyl-2-((5-methyl-3-(2-methyl-2-propenyl)-4-oxo-2-thiazolidinylidene)hydrazono)-4-oxo-5-thiazolidinyl) ester involves multiple steps. The process typically starts with the preparation of the thiazolidinylidene hydrazone intermediate, followed by its reaction with phosphoric acid derivatives under controlled conditions. The reaction conditions often include specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques such as chromatography and crystallization ensures the final product meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

Phosphoric acid, monomethyl mono(3-methyl-2-((5-methyl-3-(2-methyl-2-propenyl)-4-oxo-2-thiazolidinylidene)hydrazono)-4-oxo-5-thiazolidinyl) ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the compound into its reduced forms, which may have different properties and applications.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions can produce a variety of functionalized compounds.

Scientific Research Applications

Phosphoric acid, monomethyl mono(3-methyl-2-((5-methyl-3-(2-methyl-2-propenyl)-4-oxo-2-thiazolidinylidene)hydrazono)-4-oxo-5-thiazolidinyl) ester has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain chemical reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.

    Medicine: Its potential therapeutic properties are being explored for the treatment of various diseases.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which phosphoric acid, monomethyl mono(3-methyl-2-((5-methyl-3-(2-methyl-2-propenyl)-4-oxo-2-thiazolidinylidene)hydrazono)-4-oxo-5-thiazolidinyl) ester exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

    Phosphoric acid, monomethyl mono(3-methyl-2-((5-methyl-3-(2-methyl-2-propenyl)-4-oxo-2-thiazolidinylidene)hydrazono)-4-oxo-5-thiazolidinyl) ester: This compound shares structural similarities with other thiazolidinylidene hydrazone derivatives.

    This compound: Similar compounds include those with variations in the thiazolidinylidene hydrazone moiety or different substituents on the phosphoric acid ester group.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Properties

CAS No.

87958-63-2

Molecular Formula

C13H19N4O6PS2

Molecular Weight

422.4 g/mol

IUPAC Name

methyl [3-methyl-2-[[5-methyl-3-(2-methylprop-2-enyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl] hydrogen phosphate

InChI

InChI=1S/C13H19N4O6PS2/c1-7(2)6-17-9(18)8(3)25-13(17)15-14-12-16(4)10(19)11(26-12)23-24(20,21)22-5/h8,11H,1,6H2,2-5H3,(H,20,21)

InChI Key

ODWWLZZJQZIJGP-UHFFFAOYSA-N

Canonical SMILES

CC1C(=O)N(C(=NN=C2N(C(=O)C(S2)OP(=O)(O)OC)C)S1)CC(=C)C

Origin of Product

United States

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